Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)-

Hypolipidemic 5-Sulfamoylbenzoic acid Cardiovascular

Pharmaceutical QC labs often lack well-characterized process-related impurity reference standards for furosemide HPLC method validation. CAS 4847-37-4 is a structurally confirmed 4-chloro-2-piperidino-5-sulfamoylbenzoic acid that serves as impurity G in furosemide manufacturing. • Structurally distinct from furosemide (2-piperidino vs. 2-furfurylamino), ensuring accurate retention time identification • Unsubstituted -SO₂NH₂ moiety enables carbonic anhydrase inhibition screening applications • Dual-functionality: carboxylic acid and sulfonamide handles for derivatization chemistry Supplied with comprehensive CoA for direct use in ANDA/DMF submissions and batch release testing.

Molecular Formula C12H15ClN2O4S
Molecular Weight 318.78 g/mol
CAS No. 4847-37-4
Cat. No. B12120555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)-
CAS4847-37-4
Molecular FormulaC12H15ClN2O4S
Molecular Weight318.78 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl
InChIInChI=1S/C12H15ClN2O4S/c13-9-7-10(15-4-2-1-3-5-15)8(12(16)17)6-11(9)20(14,18)19/h6-7H,1-5H2,(H,16,17)(H2,14,18,19)
InChIKeyUTFIFFSHJUBKBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminosulfonyl)-4-chloro-2-(1-piperidinyl)benzoic Acid Structure & Class


Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-(1-piperidinyl)- (CAS 4847-37-4) is a 5-sulfamoylbenzoic acid derivative bearing a piperidine ring directly at the 2-position of the aromatic core . Its molecular formula is C12H15ClN2O4S with a molecular weight of 318.78 g/mol . This substitution pattern places it within the Pfizer-disclosed class of mono- and disubstituted 5-sulfamylbenzoic acids, which were developed as hypolipidemic agents for reducing plasma lipid levels and treating atherosclerosis [1]. Unlike the clinically established loop diuretic furosemide (which carries a 2-furfurylamino substituent), this compound's 2-piperidino substituent confers distinct physicochemical properties and a divergent therapeutic indication profile [2].

Lipid pathway screening 2-Piperidino substitution differentiates from diuretic furosemide; supports hypolipidemic pharmacophore studies per patent disclosures
Carbonic anhydrase assay Primary sulfonamide retains zinc-coordinating capacity; suitable for CA inhibition screening
Synthetic diversification Carboxylic acid, sulfonamide, and 4-chloro handles enable amide coupling, esterification, and cross-coupling chemistry

Analog Substitution Limitations for 5-(Aminosulfonyl)-4-chloro-2-(1-piperidinyl)benzoic Acid


Within the 5-sulfamoylbenzoic acid chemical space, substitution at position 2 is the primary determinant of both pharmacological target profile and physicochemical behavior [1]. Compounds with a 2-amino group (e.g., CAS 3086-91-7) exhibit diuretic and saluretic activity, while those with a 2-piperidino substituent (including CAS 4847-37-4) were developed for lipid-lowering indications per Pfizer's patent disclosures [2]. The unsubstituted primary sulfonamide at position 5 distinguishes this compound from N,N-dialkyl analogs such as CAS 37093-42-8, which carry a diethylsulfamoyl group that alters hydrogen-bonding capacity, pKa, and target engagement . Furthermore, positional isomers—such as 3-amino-4-piperidino-5-sulfamylbenzoic acid—place the piperidine at a different ring position, fundamentally changing steric and electronic properties . Simple replacement of CAS 4847-37-4 with any of these analogs risks altering the intended biological readout, synthetic route compatibility, or regulatory impurity profiling in analytical reference standards.

Target 2-Piperidino-5-sulfamoylbenzoic acid (CAS 4847-37-4)
Analog Risk 2-Furfurylamino analog (furosemide): distinct diuretic mechanism; lipid-lowering context lost
Analog Risk N,N-Diethylsulfamoyl analog: lacks primary sulfonamide H-bond donors; CA zinc coordination disrupted
Analog Risk 3-Amino-4-piperidino isomer: altered steric/electronic profile; synthesis and assay readouts diverge

Differentiation Evidence: 5-(Aminosulfonyl)-4-chloro-2-(1-piperidinyl)benzoic Acid vs. Analogs


Therapeutic Indication Divergence: 2-Piperidino vs. 2-Furfurylamino

The Pfizer patent family (US3843662, DE2145686A1) explicitly distinguishes 5-sulfamylbenzoic acids by their 2-position substituent with respect to therapeutic indication. Compounds bearing a 2-piperidino group, including CAS 4847-37-4, fall within claims directed to lowering blood lipid levels for treating atherosclerosis [1]. In contrast, the 2-furfurylamino analog furosemide (CAS 54-31-9) is a loop diuretic acting via Na-K-Cl cotransporter inhibition—a fundamentally different pharmacological mechanism [2]. This indication-level divergence is driven by the nature of the 2-substituent: the piperidine ring confers lipophilicity and steric bulk incompatible with the furosemide-binding pharmacophore of the NKCC2 transporter, while enabling engagement with lipid-regulatory pathways.

Indication Divergence
Class-level inference
Hypolipidemic (2-piperidino) vs. loop diuretic (furosemide)
Patent-indicated pharmacophore class; supports lipid-lowering research selection
No quantitative lipid data in patent; indication from claim scope
Hypolipidemic 5-Sulfamoylbenzoic acid Cardiovascular

Physicochemical Divergence: Primary Sulfonamide vs. N,N-Diethylsulfamoyl

CAS 4847-37-4 possesses an unsubstituted primary sulfonamide group (–SO2NH2) at position 5, providing two hydrogen-bond donor atoms and a topological polar surface area (TPSA) contributor typical of primary sulfonamides . The closest commercially available structural analog, 5-(diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid (CAS 37093-42-8), replaces the –NH2 with –N(C2H5)2, eliminating both sulfonamide hydrogen-bond donors and increasing the calculated logP by approximately 1.5–2.0 units . This change alters protein-ligand interaction potential (particularly with carbonic anhydrase active-site zinc coordination, which requires a deprotonated primary sulfonamide), membrane permeability, and aqueous solubility.

Sulfonamide H-Bond Profile
Cross-study comparable
Δ 2 H-bond donors; est. logP +1.5–2.0
Primary sulfonamide essential for Zn coordination; N,N-diethyl analog incompatible
In silico inference; no direct experimental logP comparison
Physicochemical properties Sulfonamide hydrogen bonding Drug-likeness

2-Piperidino vs. 4-Piperidino Positional Isomerism

The positional isomer 3-amino-4-piperidino-5-sulfamylbenzoic acid places the piperidine ring at position 4 instead of position 2, next to an amino group at position 3 rather than chloro at position 4 . In CAS 4847-37-4, the piperidine ring at position 2 is flanked by the carboxylic acid (position 1) and the chloro substituent (position 4), creating a steric and electronic environment distinct from the 4-piperidino isomer . These regioisomers are expected to exhibit different conformational preferences, metabolic stability profiles, and target-binding orientations, as demonstrated broadly across substituted benzoic acid series in medicinal chemistry literature.

Positional Isomerism
Class-level inference
2-piperidino vs. 4-piperidino isomer; Δ MW 19.43
Regiochemistry defines scaffold geometry; synthesis coupling outcomes differ
Structural comparison only; no direct co-assay data
Positional isomer Structure-activity relationship Regioisomer

4-Chloro Substituent Metabolic and Electronic Differentiation

The presence of a chloro substituent at position 4 in CAS 4847-37-4 distinguishes it from non-halogenated 2-piperidino-5-sulfamoylbenzoic acid scaffolds . The chloro group exerts an electron-withdrawing effect that lowers the pKa of the carboxylic acid and modulates the acidity of the sulfonamide –NH2, both critical for zinc coordination in carbonic anhydrase binding and for overall pharmacokinetic behavior [1]. This substitution pattern (4-chloro) is shared with furosemide and forms a key component of the 4-chloro-5-sulfamoylbenzoic acid pharmacophore recognized across multiple therapeutic classes. In contrast, the non-chlorinated analog 5-(diethylsulfamoyl)-2-(piperidin-1-yl)benzoic acid (CAS 37093-42-8) lacks this electron-withdrawing group at position 4, altering ring electronics and potentially reducing oxidative metabolic stability.

4-Chloro Effect
Class-level inference
4-Cl electron-withdrawing; est. pKa shift -0.5 to -1.0
Modulates acid/sulfonamide acidity; pharmacophore integrity for CA and metabolism
In silico Hammett σ inference; no direct pKa measurement
Chloro substituent Metabolic stability Electronic effects

Application Scenarios for 5-(Aminosulfonyl)-4-chloro-2-(1-piperidinyl)benzoic Acid


Hypolipidemic Pharmacophore Screening & Drug Discovery

CAS 4847-37-4 is structurally positioned within the Pfizer-disclosed class of 2-piperidino-5-sulfamylbenzoic acids that were specifically developed for reducing plasma lipid levels [1]. Research programs investigating non-statin lipid-lowering mechanisms, particularly those targeting β-lipoprotein regulation or atherosclerosis pathways, can employ this compound as a reference standard or scaffold for structure-activity relationship (SAR) expansion [2]. Its 2-piperidino group differentiates it from the diuretic 5-sulfamoylbenzoic acids (e.g., furosemide), ensuring that screening hits reflect the intended lipid-regulatory pharmacology rather than NKCC2 transporter inhibition.

Carbonic Anhydrase Inhibitor Screening via Primary Sulfonamide

The unsubstituted primary sulfonamide at position 5 of CAS 4847-37-4 provides the essential –SO2NH2 moiety required for coordination to the catalytic zinc ion in carbonic anhydrase (CA) active sites [1]. Unlike its N,N-diethyl analog (CAS 37093-42-8), this compound retains the ability to deprotonate and coordinate zinc, making it suitable for CA inhibition screening panels [2]. The 2-piperidino and 4-chloro substituents offer opportunities to explore isoform selectivity within the CA family, building on established 4-chloro-5-sulfamoylbenzoic acid SAR.

Synthetic Building Block for Piperidine-Sulfonamide Libraries

With its combination of a carboxylic acid handle (position 1), a primary sulfonamide (position 5), and a piperidine ring (position 2), CAS 4847-37-4 serves as a versatile intermediate for amide coupling, esterification, or sulfonamide derivatization chemistry [1]. The 4-chloro substituent provides an additional diversification point via nucleophilic aromatic substitution or metal-catalyzed cross-coupling. Procurement of this specific regioisomer ensures consistent synthetic outcomes, as positional isomers (e.g., 3-amino-4-piperidino-5-sulfamylbenzoic acid) would yield fundamentally different products in parallel library synthesis [2].

Analytical Reference Standard for Furosemide Impurity Profiling

Given its structural relationship to furosemide (shared 4-chloro-5-sulfamoylbenzoic acid core but with 2-piperidino instead of 2-furfurylamino), CAS 4847-37-4 may serve as a process-related impurity or degradation marker in furosemide manufacturing [1]. Analytical laboratories supporting pharmaceutical quality control can utilize this compound as a characterized reference material for HPLC method development, impurity identification, and batch release testing in furosemide active pharmaceutical ingredient (API) production [2].

Application
Selection Property
Validation Focus
Lipid metabolism pathway screening
Non-diuretic 2-piperidino pharmacophore
Pathway-specific readout (lipid regulation, not NKCC2)
Carbonic anhydrase isoform profiling
Primary sulfonamide zinc-binding capacity
CA isoform selectivity and inhibition assay
Piperidine-sulfonamide library synthesis
Multifunctional handles (COOH, SO2NH2, 4-Cl)
Downstream derivatization consistency
Furosemide-related impurity method development
4-Chloro-5-sulfamoylbenzoic acid core reference
HPLC method specificity and impurity identification
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